2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE
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Overview
Description
2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE: is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-[(2-methyl-2-propenyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Green Synthesis: One of the methods for synthesizing benzonitrile derivatives involves the use of ionic liquids as recycling agents.
Classical Methods: Traditional methods include the cyanation of benzene halides, ammoxidation of toluene, and the reaction of benzoic acid with urea.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to produce benzonitrile derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the benzene ring, where electrophilic aromatic substitution is common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Benzonitrile derivatives exert their effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism can vary depending on the specific derivative and its application. For instance, in biological systems, these compounds may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Benzonitrile: The parent compound, used as a solvent and precursor in organic synthesis.
2-Methylbenzonitrile: A derivative with a methyl group on the benzene ring, used in similar applications.
Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6H,1,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERBRTIWMTUIMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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